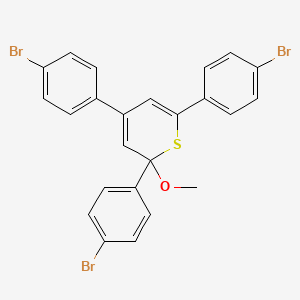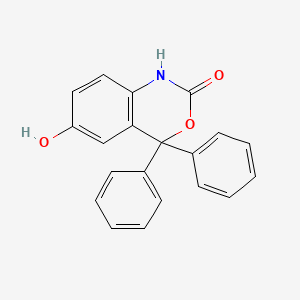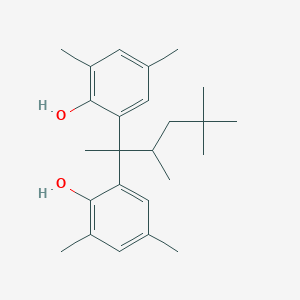
2,2'-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 3,5,5-trimethylhexane-2,2-diol with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted phenolic compounds.
Scientific Research Applications
2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) involves its interaction with specific molecular targets and pathways. It may act as an antioxidant by scavenging free radicals and preventing oxidative damage. The exact molecular targets and pathways are still under investigation, but its stabilizing effects on various chemical and biological systems are well-documented.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylhexane: A similar compound with a different substitution pattern.
2,3,5-Trimethylhexane: Another related compound with variations in the position of methyl groups.
2,4,4-Trimethylhexane: A compound with a different arrangement of methyl groups.
Uniqueness
What sets 2,2’-(3,5,5-Trimethylhexane-2,2-diyl)bis(4,6-dimethylphenol) apart is its unique structure, which imparts specific chemical properties and reactivity. Its ability to act as a stabilizer and antioxidant makes it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
89868-68-8 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-[2-(2-hydroxy-3,5-dimethylphenyl)-3,5,5-trimethylhexan-2-yl]-4,6-dimethylphenol |
InChI |
InChI=1S/C25H36O2/c1-15-10-17(3)22(26)20(12-15)25(9,19(5)14-24(6,7)8)21-13-16(2)11-18(4)23(21)27/h10-13,19,26-27H,14H2,1-9H3 |
InChI Key |
SPGNXBRFCQCUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C2=CC(=CC(=C2O)C)C)C(C)CC(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


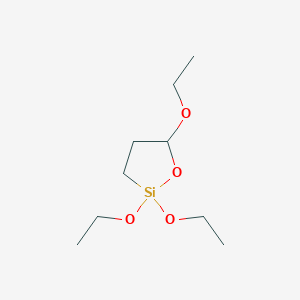
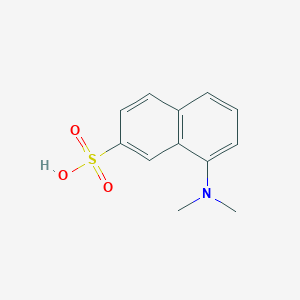
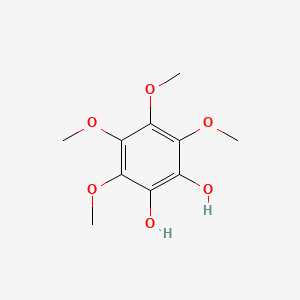
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
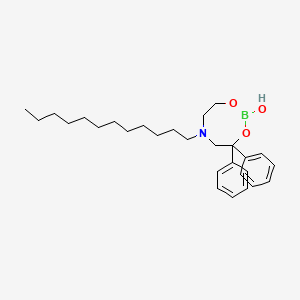
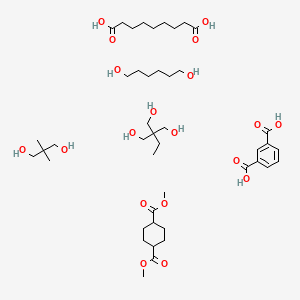
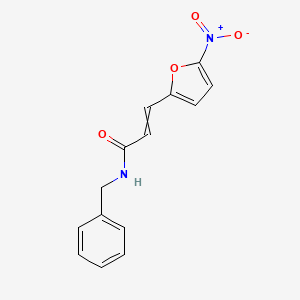
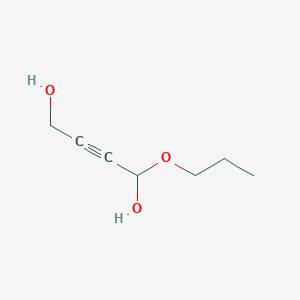
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
